molecular formula C19H17N5O2S B2981206 2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 886921-19-3

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No. B2981206
CAS RN: 886921-19-3
M. Wt: 379.44
InChI Key: BXKPQANHEQWIHZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a pyrrole ring, a triazole ring, and a sulfanyl group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrrole, and triazole rings would contribute to the rigidity of the molecule, while the sulfanyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the furan ring can undergo electrophilic aromatic substitution, and the sulfanyl group can be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings could increase its stability and rigidity, while the sulfanyl group could increase its polarity .

Scientific Research Applications

Antiviral Applications

The indole derivatives, which share structural similarities with the compound, have been reported to exhibit antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . By extension, our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral drugs.

Anti-inflammatory Properties

Compounds with an indole nucleus, like our compound, are known to possess anti-inflammatory properties . This suggests that it could be used in the synthesis of new anti-inflammatory agents, which could be beneficial in treating chronic inflammatory diseases.

Anticancer Potential

Some indole derivatives have demonstrated anticancer activity, with certain compounds showing promise against specific cancer cell lines . The structural complexity of our compound could be leveraged to explore its potential as a novel anticancer agent, possibly offering a new avenue for cancer treatment.

Antimicrobial Efficacy

The presence of a 1,2,4-triazole moiety in the compound is associated with antimicrobial properties . This suggests that the compound could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.

Agricultural Chemical Applications

Triazole derivatives are known to be effective as bactericides, pesticides, and fungicides . The compound could, therefore, find applications in agriculture, helping to protect crops from various diseases and pests.

Chemotherapeutic Agent Synthesis

The triazole nucleus is associated with diverse pharmacological activities, including analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties . This makes the compound a valuable candidate for the synthesis of a variety of chemotherapeutic agents.

Tautomerism Studies

The thiol-thione tautomerism of compounds containing triazole and oxadiazole structures is of significant interest in the field of chemistry . The compound could be used to study this tautomerism, which has implications for understanding the stability and reactivity of pharmaceuticals.

Drug Development and Synthesis

Given the broad spectrum of biological activities associated with indole and triazole derivatives, our compound could serve as a key intermediate in the synthesis of new drugs . Its complex structure offers multiple points of functionalization, making it a versatile tool in medicinal chemistry.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the field of medicinal chemistry. Its complex structure and the presence of multiple functional groups make it a promising candidate for further study .

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-14-7-2-3-8-15(14)20-17(25)13-27-19-22-21-18(16-9-6-12-26-16)24(19)23-10-4-5-11-23/h2-12H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKPQANHEQWIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

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